molecular formula C16H24N2O2S B14616261 (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene CAS No. 57909-56-5

(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene

Cat. No.: B14616261
CAS No.: 57909-56-5
M. Wt: 308.4 g/mol
InChI Key: SFGRZRYAUUEVEL-UHFFFAOYSA-N
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Description

(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene is an organic compound that features a benzenesulfonyl group attached to a cyclohexyl ring, which is further connected to a diazene moiety with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride under controlled heating conditions . The resulting benzenesulfonyl chloride is then reacted with cyclohexylamine to form the intermediate benzenesulfonamide. This intermediate undergoes further reactions to introduce the diazene and tert-butyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazene moiety into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the diazene moiety may participate in redox reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of (E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene.

    Cyclohexylamine: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the compound.

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group, a cyclohexyl ring, and a diazene moiety with a tert-butyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

57909-56-5

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)cyclohexyl]-tert-butyldiazene

InChI

InChI=1S/C16H24N2O2S/c1-15(2,3)17-18-16(12-8-5-9-13-16)21(19,20)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3

InChI Key

SFGRZRYAUUEVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1(CCCCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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